molecular formula C12H11N3O2S B12895700 Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]- CAS No. 118385-15-2

Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-

Cat. No.: B12895700
CAS No.: 118385-15-2
M. Wt: 261.30 g/mol
InChI Key: KDRJZNFHLNXIMW-UHFFFAOYSA-N
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Description

N-((3-Methylisoxazol-5-yl)carbamothioyl)benzamide is a compound that belongs to the class of isoxazole derivatives Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

The synthesis of N-((3-Methylisoxazol-5-yl)carbamothioyl)benzamide typically involves the reaction of 3-methylisoxazole with benzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N-((3-Methylisoxazol-5-yl)carbamothioyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((3-Methylisoxazol-5-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-((3-Methylisoxazol-5-yl)carbamothioyl)benzamide can be compared with other isoxazole derivatives, such as:

Properties

CAS No.

118385-15-2

Molecular Formula

C12H11N3O2S

Molecular Weight

261.30 g/mol

IUPAC Name

N-[(3-methyl-1,2-oxazol-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C12H11N3O2S/c1-8-7-10(17-15-8)13-12(18)14-11(16)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,16,18)

InChI Key

KDRJZNFHLNXIMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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